molecular formula C8H12F3NO2 B1445219 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate CAS No. 1489218-72-5

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate

Cat. No.: B1445219
CAS No.: 1489218-72-5
M. Wt: 211.18 g/mol
InChI Key: QPSHGEXFPAVWAS-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications in various fields. The compound is characterized by the presence of a trifluoroethyl group and a cyclopropylethyl group attached to a carbamate moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(1-cyclopropylethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired specifications are met.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoroethyl and cyclopropylethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a range of substituted carbamates with different functional groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel compounds with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the cyclopropylethyl group may influence the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(1-cyclopropylmethyl)carbamate
  • 2,2,2-trifluoroethyl N-(1-cyclopropylpropyl)carbamate
  • 2,2,2-trifluoroethyl N-(1-cyclopropylbutyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is unique due to the specific combination of the trifluoroethyl and cyclopropylethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSHGEXFPAVWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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